molecular formula C9H11NO4 B3379712 methyl (2S)-2-[(furan-2-yl)formamido]propanoate CAS No. 17107-27-6

methyl (2S)-2-[(furan-2-yl)formamido]propanoate

Cat. No.: B3379712
CAS No.: 17107-27-6
M. Wt: 197.19 g/mol
InChI Key: WNQAJUYLFLETEV-LURJTMIESA-N
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Description

Methyl (2S)-2-[(furan-2-yl)formamido]propanoate is a chiral organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.18 g/mol . It is supplied with high purity and requires cold-chain transportation and storage at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) to ensure stability . This ester derivative, featuring a furan ring, is a valuable building block in medicinal chemistry and organic synthesis. Its structure, which incorporates a chiral center and amide linkage, makes it a versatile intermediate for constructing more complex molecules, such as hybrid peptides . Researchers can utilize this compound in the development of novel pharmaceutical candidates and biochemical probes. The furan moiety, a common feature in bioactive molecules, may contribute to interactions with biological targets through hydrogen bonding and pi-stacking . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(furan-2-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6(9(12)13-2)10-8(11)7-4-3-5-14-7/h3-6H,1-2H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQAJUYLFLETEV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259848
Record name N-(2-Furanylcarbonyl)-L-alanine methyl ester
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Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17107-27-6
Record name N-(2-Furanylcarbonyl)-L-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17107-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylcarbonyl)-L-alanine methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID601259848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2s 2 Furan 2 Yl Formamido Propanoate and Its Analogues

Direct Synthesis Approaches to Methyl (2S)-2-[(furan-2-yl)formamido]propanoate

The most straightforward route to this compound involves the direct amidation of methyl (2S)-2-aminopropanoate with furan-2-carboxylic acid or its activated derivatives. This approach hinges on the formation of a stable amide bond between the amino group of the alanine (B10760859) derivative and the carboxyl group of the furan (B31954) precursor.

A general and widely applicable method for this transformation is the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization.

Alternatively, the furan-2-carboxylic acid can be converted to a more reactive species, such as an acyl chloride (furan-2-carbonyl chloride). This activated intermediate readily reacts with methyl (2S)-2-aminopropanoate, typically in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. A general procedure for the synthesis of similar 5-bromo-2-furoylamino acid methyl esters involves dissolving the amino acid methyl ester hydrochloride in a suitable solvent like peroxide-free dioxane containing a base such as triethylamine (B128534), followed by the addition of the furoyl chloride derivative. pjps.pk This method can be adapted for the synthesis of the title compound.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors. This section details the synthetic routes to methyl (2S)-2-aminopropanoate derivatives and the furan-2-carboxylic acid moiety.

Methyl (2S)-2-aminopropanoate, also known as L-alanine methyl ester, is a crucial chiral building block. It is commonly prepared from the naturally occurring amino acid, L-alanine. The esterification of L-alanine is a standard procedure in organic synthesis.

One common method involves the reaction of L-alanine with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification. A typical procedure involves suspending L-alanine in methanol and adding thionyl chloride dropwise at low temperatures. pjps.pk Another effective method employs trimethylchlorosilane in methanol at room temperature, which offers a convenient and high-yielding route to the corresponding amino acid methyl ester hydrochlorides. nih.gov The hydrochloride salt of methyl (2S)-2-aminopropanoate is often the immediate product, from which the free amine can be liberated by treatment with a base. orgsyn.org

Starting MaterialReagentsProductYield
L-AlanineMethanol, Thionyl ChlorideMethyl (2S)-2-aminopropanoate hydrochlorideGood to Excellent
L-AlanineMethanol, TrimethylchlorosilaneMethyl (2S)-2-aminopropanoate hydrochlorideGood to Excellent

Furan-2-carboxylic acid is the second key component required for the synthesis of the target molecule. It is primarily synthesized from furfural (B47365), a bulk chemical readily available from the dehydration of pentose (B10789219) sugars derived from biomass.

The oxidation of furfural to furan-2-carboxylic acid can be achieved through various methods. nih.gov A classic laboratory-scale method is the Cannizzaro reaction, where furfural is treated with a strong base, leading to a disproportionation reaction that yields both furan-2-carboxylic acid and furfuryl alcohol. While simple, this method has a maximum theoretical yield of 50% for the desired acid. More efficient catalytic oxidation methods have been developed, employing various oxidants and catalysts. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives often starts with the condensation of furan-2-carbaldehydes with malonic acid. nih.gov

PrecursorReaction TypeKey ReagentsProduct
FurfuralCannizzaro ReactionConcentrated NaOH or KOHFuran-2-carboxylic acid and Furfuryl alcohol
FurfuralCatalytic OxidationVarious oxidants and catalystsFuran-2-carboxylic acid

The formation of the formamido linkage is the central step in the synthesis of this compound. This involves the coupling of the synthesized methyl (2S)-2-aminopropanoate and furan-2-carboxylic acid.

As mentioned in section 2.1, the use of coupling reagents is a prevalent strategy. Carbodiimides like DCC and EDC are effective but can sometimes lead to the formation of N-acylurea byproducts. To circumvent this and enhance reaction efficiency, phosphonium-based coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are often employed. These reagents typically provide higher yields and cleaner reactions.

The general procedure involves dissolving the furan-2-carboxylic acid, the coupling agent, and often an additive like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). To this mixture, the methyl (2S)-2-aminopropanoate (usually as the free base) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) are added. The reaction is typically stirred at room temperature until completion.

Carboxylic AcidAmineCoupling AgentAdditiveProduct
Furan-2-carboxylic acidMethyl (2S)-2-aminopropanoateEDC/DCCHOBtThis compound
Furan-2-carboxylic acidMethyl (2S)-2-aminopropanoateHBTU/HATUHOAtThis compound

Stereoselective Synthetic Pathways

Maintaining the stereochemical integrity of the chiral center at the C2 position of the propanoate moiety is paramount in the synthesis of this compound. While starting from enantiopure L-alanine provides the desired stereochemistry, the reaction conditions, particularly in the amidation step, must be carefully controlled to prevent racemization. More advanced stereoselective methods can also be employed to either establish or control this stereocenter.

In cases where the starting amino ester is not enantiopure or if a de novo synthesis is desired, chiral auxiliaries can be employed to direct the stereochemical outcome of key reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereoselectivity of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of α-amino acids and their derivatives, Evans oxazolidinones are a well-known class of chiral auxiliaries. While not directly applicable to the final amidation step of the pre-existing chiral center in methyl (2S)-2-aminopropanoate, the principles of using chiral auxiliaries are fundamental in asymmetric synthesis.

More relevant to the direct synthesis is the use of chiral catalysts. Asymmetric catalysis offers a more elegant and atom-economical approach to stereocontrol. Chiral catalysts can be used to enantioselectively acylate a prochiral amine or to kinetically resolve a racemic mixture of the amino ester. For instance, a chiral catalyst could preferentially catalyze the reaction of one enantiomer of a racemic methyl 2-aminopropanoate with the furan-2-carboxylic acid derivative, leaving the other enantiomer unreacted. While specific chiral catalysts for the synthesis of this compound are not extensively reported, the field of asymmetric catalysis offers a plethora of chiral ligands and metal complexes that could be adapted for this transformation. This includes chiral phosphine (B1218219) ligands in combination with transition metals or chiral organocatalysts such as cinchona alkaloids or proline derivatives. The development of such a catalytic system would represent a significant advancement in the synthesis of this and related compounds.

Asymmetric Induction in Carbon-Carbon and Carbon-Nitrogen Bond Formations

The stereochemistry of this compound is defined by the chiral center at the alpha-carbon of the propanoate moiety. The synthesis of this molecule critically relies on starting with an enantiopure precursor, typically L-alanine (methyl (2S)-2-aminopropanoate), where the stereocenter is already established. The key bond-forming step is the creation of a carbon-nitrogen amide linkage between the chiral amine and the furan-2-carbonyl group. In this context, the primary challenge is not the creation of the stereocenter, but its preservation throughout the synthetic sequence.

However, the broader field of synthesizing analogues involves methodologies where asymmetric induction is paramount for establishing the chiral centers. Catalytic asymmetric methods are essential for constructing chiral N-containing heterocycles and carboxamides. rug.nl For instance, the copper-catalyzed asymmetric conjugate addition of Grignard reagents to various heterocyclic substrates is a powerful tool for creating stereocenters. rug.nl Lewis acids have been shown to be highly beneficial in such reactions, activating substrates towards nucleophilic additions and controlling selectivity. rug.nl

In the context of building blocks for molecules like this compound, asymmetric intramolecular Heck reactions represent a valuable method for C-C bond formation to create cyclic precursors with high enantiomeric excess. researchgate.net High asymmetric induction in these reactions is often attributed to the temporary interaction of a Lewis basic donor with a weakly Lewis acidic palladium(II) catalyst. researchgate.net This interaction can lead to a rapid equilibration of diastereomeric alkene-palladium(II) complexes, allowing for a highly selective ring-closing event under a Curtin-Hammett scenario. researchgate.net For the synthesis of furan-containing analogues, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of Brønsted or Lewis acids lead to the formation of new C-C bonds via hydroarylation, which could be rendered asymmetric with appropriate chiral catalysts. mdpi.com

Enzymatic and Biocatalytic Approaches to Enantiopure Intermediates

The synthesis of enantiomerically pure this compound is contingent on the availability of high-purity chiral starting materials. Enzymatic and biocatalytic methods offer a highly efficient and environmentally benign route to these enantiopure intermediates, particularly the L-alanine backbone. researchgate.net Biocatalysis is advantageous due to the intrinsic high stereocontrol of enzymes. researchgate.net

Various biocatalytic strategies can be employed to produce α-stereogenic amines like L-alanine. researchgate.net Key enzyme classes for this purpose include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, such as pyruvate, to produce L-alanine with very high enantiomeric excess.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone to a chiral amine.

Monoamine Oxidases (MAOs): Engineered MAOs from species like Aspergillus niger can be used in the deracemization of racemic amines to produce a single enantiomer. researchgate.net

Hydrolases are another class of enzymes that have been explored for asymmetric synthesis, primarily due to their stability, broad substrate scope, and commercial availability. rsc.org They can catalyze asymmetric carbon-carbon bond-forming reactions, including aldol (B89426), Michael, and Mannich reactions, which are useful for creating more complex chiral building blocks. rsc.org Furthermore, enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, allows for the rapid generation of enzyme libraries tailored for specific transformations and improved activity. researchgate.net

For the furan component, biocatalytic methods are also emerging. For example, galactose oxidase has been engineered for the biocatalytic synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a key precursor for certain pharmaceuticals, highlighting the potential for enzymatic routes to functionalized furan rings. researchgate.net

Table 1: Biocatalytic Methods for Enantiopure Intermediates
Enzyme ClassReaction TypeTypical SubstrateProduct ExampleKey Advantage
Transaminases (TAs)Asymmetric Aminationα-Keto acids (e.g., Pyruvate)(S)-AlanineHigh enantioselectivity (>99% ee)
Amine Dehydrogenases (AmDHs)Reductive AminationKetonesChiral aminesDirect conversion of ketones
Monoamine Oxidases (MAOs)DeracemizationRacemic aminesEnantiopure aminesTheoretical 100% yield of a single enantiomer
HydrolasesAsymmetric C-C Bond FormationAldehydes, KetonesChiral aldol productsHigh stability and commercial availability

Catalytic Systems and Reaction Conditions in Synthesis

The synthesis of this compound and its analogues involves multiple steps, each potentially requiring a specific catalytic system. The choice between homogeneous and heterogeneous catalysts is often dictated by factors such as selectivity, activity, cost, and ease of separation and recycling.

Homogeneous and Heterogeneous Catalysis in Multi-Step Syntheses

Furan Ring Synthesis: The construction of the furan moiety can be achieved through various catalytic methods.

Homogeneous Catalysis: Gold-catalyzed cyclizations of diols and triols are effective for forming heterocyclic rings like furans. organic-chemistry.org Similarly, Au(I)-catalyzed hydroamination or hydration of 1,3-diynes provides access to substituted furans. organic-chemistry.org

Heterogeneous Catalysis: Solid catalysts offer advantages in terms of recyclability. Gold nanoparticles supported on TiO2 have been shown to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org Ru/Al2O3 is another effective heterogeneous catalyst used in the reductive amination of furan-based compounds. rsc.org The development of solid acid catalysts, such as zeolites and sulfonated metal oxides, has been crucial for overcoming the limitations of homogeneous acids in the production of furan compounds from renewable carbohydrates. researchgate.net

Amide Bond Formation: The coupling of furan-2-carboxylic acid with the L-alanine methyl ester is typically achieved using homogeneous coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DMT/NMM/TsO⁻ facilitate the reaction under mild conditions. researchgate.net While highly effective, these reagents are used in stoichiometric amounts and generate byproducts. The development of catalytic amide bond formation is an ongoing area of research. For instance, ruthenium-based homogeneous catalysts have been developed for the hydrogenation of amides, a related transformation. nih.gov A hybrid approach, combining homogeneous and heterogeneous catalysis in a relay strategy, has been successfully used to synthesize 5-aminomethyl-2-furancarboxylic acid, demonstrating the power of combining different catalytic systems. rsc.org

Table 2: Comparison of Catalytic Systems in Furan and Amide Synthesis
TransformationCatalyst TypeExample CatalystAdvantagesDisadvantages
Furan SynthesisHomogeneousAu(I) complexesHigh selectivity, mild conditionsDifficult to separate and recycle
HeterogeneousAu/TiO₂, Ru/Al₂O₃Easily recycled, robustMay require harsher conditions, potential for leaching
Amide FormationHomogeneousEDC, DMT/NMM/TsO⁻High efficiency, mild conditionsStoichiometric use, byproduct generation
Heterogeneous(Under Development)Potentially recyclable and atom-economicalGenerally less developed for direct amidation

Optimization of Reaction Parameters and Process Control

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This involves systematically varying conditions such as temperature, solvent, catalyst loading, reactant concentrations, and reaction time.

A study on the synthesis of furan amides under microwave-assisted conditions optimized the reaction time, solvent, and amounts of substrates to achieve moderate yields. researchgate.net In another example involving the synthesis of dihydrobenzofuran neolignans, researchers optimized the experimental conditions for a silver(I)-promoted oxidative coupling. scielo.br They found that using 0.5 equivalents of silver(I) oxide in acetonitrile (B52724) provided the best balance between conversion and selectivity, and the reaction time could be reduced from 20 hours to 4 hours without significant impact. scielo.br Longer reaction times were found to reduce selectivity due to the formation of undesired products. scielo.br

Validation experiments for the synthesis of 4,6-dihydroxy-2-methyl pyrimidine (B1678525) confirmed that optimal parameters included a specific catalyst concentration (18% sodium methoxide), reaction time (180 minutes), and molar ratio of reactants (1.4), which resulted in a maximum yield of 88.5%. researchgate.net The optimization of an Appel-type reaction to form furan iminophosphoranes showed that the choice of solvent and the stoichiometry of reagents were critical; acetonitrile and a 2.5-fold excess of triphenylphosphine (B44618) were found to be optimal. researchgate.net

Table 3: Example of Reaction Parameter Optimization (Appel-Type Reaction)
EntryVariation from Standard ConditionsYield (%)
1None (MeCN solvent, 2.5 equiv Ph₃P)92
2EtOH solvent- (Complex mixture)
3DMF solvent51
4CH₂Cl₂ solvent54
5Ph₃P (2 equiv) + CCl₄ (2 equiv)71
6Ph₃P (1 equiv) + CCl₄ (1 equiv)42

Data adapted from a study on furan iminophosphorane synthesis. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com These principles focus on waste prevention, energy efficiency, and the use of safer, renewable materials. nbinno.comnih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, minimizing waste. jocpr.com

The key amide-forming step in the synthesis of this compound from furan-2-carboxylic acid and methyl (2S)-2-aminopropanoate proceeds via a condensation reaction, eliminating one molecule of water.

Reaction: C₅H₄O₃ + C₄H₉NO₂ → C₉H₁₁NO₄ + H₂O

Calculation of Atom Economy:

Molecular Weight of Furan-2-carboxylic acid (C₅H₄O₃) = 112.08 g/mol

Molecular Weight of Methyl (2S)-2-aminopropanoate (C₄H₉NO₂) = 103.12 g/mol

Molecular Weight of this compound (C₉H₁₁NO₄) = 197.18 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Atom Economy = [Mass of desired product / Total mass of reactants] x 100% Atom Economy = [197.18 / (112.08 + 103.12)] x 100% Atom Economy = [197.18 / 215.20] x 100% ≈ 91.6%

Researchers are actively seeking even more atom-economical routes. For example, a ruthenium-catalyzed redox-neutral synthesis of amides from alcohols and nitriles has been reported to have 100% atom economy, as no byproducts are formed. chemistryviews.org Applying such innovative catalytic strategies to furan-based substrates could further enhance the green credentials of these synthetic processes. chemistryviews.org

Utilization of Sustainable Solvents and Reagents

In the pursuit of greener synthetic methodologies for this compound and its analogues, significant research has been directed towards the replacement of conventional hazardous solvents and reagents with more sustainable alternatives. This section details the research findings on the use of eco-friendly solvents and enzymatic reagents in the synthesis of furan-2-carboxamide derivatives, which are structurally analogous to the target compound.

Enzymatic Synthesis in Green Solvents

A highly promising and sustainable approach for the formation of the amide bond in compounds like this compound involves the use of enzymes in green solvents. The enzyme Candida antarctica lipase (B570770) B (CALB) has been identified as an effective biocatalyst for amide synthesis. nih.govnih.gov Research has demonstrated that CALB can efficiently catalyze the amidation of various carboxylic acids and amines with high conversions and yields, often without the need for extensive purification steps. nih.govnih.gov

One sustainable strategy involves the use of CALB in conjunction with cyclopentyl methyl ether (CPME), a green and safe solvent alternative. nih.govnih.gov In a study on direct amide synthesis, reactions catalyzed by CALB in CPME at 60 °C with the presence of a molecular sieve resulted in excellent conversions (>92%) and yields (>90%) for a diverse range of amides within 90 minutes. nih.gov This enzymatic methodology presents a viable and industrially scalable process for direct amide synthesis, minimizing the use of hazardous reagents and solvents. nih.govnih.gov

The selection of the solvent is critical for the efficiency of the enzymatic reaction. Studies have screened various organic solvents, including greener options like propylene (B89431) carbonate (PC), 2-methyltetrahydrofuran (B130290) (2-MeTHF), diisopropyl ether (DIPE), and CPME. nih.gov Among these, CPME and PC were found to be the most promising, achieving over 99% conversion in 30 minutes for the CALB-catalyzed amidation. nih.gov

The table below summarizes the conversion rates of a model amidation reaction in different green solvents catalyzed by CALB.

Table 1: Conversion Rates of CALB-Catalyzed Amidation in Various Green Solvents

Solvent Conversion Rate (%) after 30 min
Cyclopentyl Methyl Ether (CPME) >99
Propylene Carbonate (PC) >99
2-Methyltetrahydrofuran (2-MeTHF) Moderate
Diisopropyl Ether (DIPE) Moderate

Application of 2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran (2-MeTHF) is another notable green solvent that has been investigated for the synthesis of furan-containing compounds. acs.org It is considered a more environmentally benign alternative to solvents like tetrahydrofuran (B95107) (THF). unibe.ch Research on the lipase-catalyzed acetylation of furfurylamine, a structural component of the target molecule, has been successfully conducted in 2-MeTHF using Novozyme 435, an immobilized form of CALB. acs.org This demonstrates the feasibility of employing 2-MeTHF in the synthesis of furan-2-carboxamide derivatives. acs.org

Furthermore, evaluations of green solvents for amide bond formation have shown that 2-MeTHF, along with ethyl acetate (B1210297) and dimethyl carbonate, can be effective replacements for commonly used hazardous solvents like dichloromethane (CH₂Cl₂) and dimethylformamide (DMF). semanticscholar.org The reaction rates and conversions in these greener solvents were found to be broadly comparable to their traditional counterparts. semanticscholar.org

The following table presents a comparative overview of reaction completion times for amidation reactions in conventional and green solvents.

Table 2: General Completion Time for Amidation Reactions in Different Solvents

Solvent Typical Reaction Completion Time
Dichloromethane (CH₂Cl₂) ~4 hours
Dimethylformamide (DMF) ~4 hours
2-Methyltetrahydrofuran (2-MeTHF) Generally comparable to CH₂Cl₂ and DMF
Ethyl Acetate (EtOAc) Generally comparable to CH₂Cl₂ and DMF

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is another green chemistry approach that can be applied to the formation of furan-2-carboxamides. This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.commdpi.com While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the successful application of this method for analogous furan derivatives suggests its potential applicability. researchgate.net

Mechanistic Investigations and Reaction Dynamics

Proposed Reaction Mechanisms for Key Synthetic Steps Involving Furan (B31954) and Propanoate Units

The synthesis of methyl (2S)-2-[(furan-2-yl)formamido]propanoate involves the formation of an amide bond between a furan-2-carboxylic acid derivative and the amino group of methyl (2S)-2-aminopropanoate (the methyl ester of L-alanine). Two primary synthetic pathways are commonly proposed for this type of amide coupling.

Pathway A: The Acyl Chloride Method

This well-established method involves a two-step process. First, 2-furoic acid is activated by converting it to the highly reactive 2-furoyl chloride. wikipedia.org This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acyl chloride is a potent electrophile.

In the second step, 2-furoyl chloride is treated with methyl (2S)-2-aminopropanoate. The nitrogen atom of the amino ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Pathway B: The Coupling Reagent Method

Modern synthetic methods often employ coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate a harsh acyl chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. researchgate.netnih.gov

In this mechanism, EDC first activates the carboxylic acid (2-furoic acid) by reacting with its hydroxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of methyl (2S)-2-aminopropanoate. The EDC-derived urea (B33335) byproduct is stable and typically easy to remove from the reaction mixture.

Both proposed synthetic pathways proceed through distinct transition states and reactive intermediates.

Acyl Chloride Pathway : The rate-determining step is typically the nucleophilic attack of the amine on the acyl chloride. This proceeds through a high-energy tetrahedral transition state leading to a tetrahedral intermediate . In this intermediate, the carbonyl carbon is sp³-hybridized. The subsequent collapse of this intermediate, with the expulsion of a chloride ion as the leaving group, is rapid and re-establishes the carbonyl double bond to form the final amide product.

Coupling Reagent Pathway : The key reactive intermediate is the O-acylisourea . This species is highly electrophilic, making the carboxylate carbon prone to attack by the amine. The transition state involves the approach of the nucleophilic amine to this activated intermediate. The subsequent collapse of the resulting tetrahedral intermediate releases the amide product and an isourea byproduct.

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the reaction rates are influenced by several predictable factors inherent to nucleophilic acyl substitution reactions.

Table 1: Factors Influencing Amide Formation Reaction Rates
FactorInfluence on Reaction RateRationale
Electrophilicity of Carbonyl Carbon Increases RateA more electrophilic carbon (as in 2-furoyl chloride) is more susceptible to nucleophilic attack. The acyl chloride method is generally faster than uncatalyzed reactions with the carboxylic acid.
Nucleophilicity of the Amine Increases RateThe lone pair on the nitrogen of methyl (2S)-2-aminopropanoate initiates the reaction. Factors that increase its electron-donating ability enhance nucleophilicity.
Leaving Group Ability Increases RateA better leaving group (e.g., Cl⁻) facilitates the collapse of the tetrahedral intermediate. The activated O-acylisourea in the EDC method also functions as an excellent leaving group.
Solvent VariablePolar aprotic solvents (e.g., DCM, dioxane) are often used to dissolve reactants without interfering with the reaction mechanism. pjps.pk
Temperature Increases RateHigher temperatures provide the necessary activation energy, though they may also increase side reactions. Some reactions are performed at low temperatures to improve selectivity. pharmaguideline.com

Role of Electrophilic Activation in Furan Ring Chemistry

The furan ring is a five-membered aromatic heterocycle that is electron-rich, or π-excessive, due to the participation of one of the oxygen atom's lone pairs in the aromatic system. chemicalbook.com This property makes the furan ring significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.compearson.com

Electrophilic aromatic substitution on furan proceeds preferentially at the C2 (α) position. pearson.comaskfilo.com This preference is due to the greater stabilization of the carbocation intermediate (arenium ion) formed upon electrophilic attack at C2. The positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the ring oxygen. In contrast, attack at the C3 (β) position results in an intermediate stabilized by only two resonance structures. chemicalbook.comaskfilo.com

Table 2: Comparison of Reactivity in Electrophilic Substitution
PropertyFuranBenzene
Relative Reactivity Highly activated (e.g., 6 x 10¹¹ times faster than benzene for certain reactions). chemicalbook.comBaseline aromatic reactivity.
Reaction Conditions Mild reagents and conditions are sufficient (e.g., bromination with bromine in dioxane at low temperatures). pharmaguideline.compearson.comOften requires strong Lewis acid catalysts (e.g., FeBr₃ for bromination).
Common Side Reactions Susceptible to polymerization and ring-opening under strong acidic conditions. pharmaguideline.comstackexchange.comGenerally stable under acidic conditions.

In the context of this compound, this inherent reactivity of the furan ring means that synthetic steps must be chosen carefully to avoid unwanted side reactions on the ring itself. The use of strong acids or potent electrophiles could lead to degradation rather than the desired amide formation at the C2-substituent.

Intramolecular and Intermolecular Interactions Governing Reactivity

The conformation, physical properties, and reactivity of this compound are governed by a combination of noncovalent interactions.

Intramolecular Interactions: A significant intramolecular interaction that may occur is the formation of a hydrogen bond between the amide proton (N-H) and the oxygen atom of the furan ring. rsc.org Such interactions have been observed in other furan-based polyamides and can lead to a more planar and rigid conformation. rsc.org This conformation could influence the molecule's reactivity by sterically shielding certain sites or by altering the electronic properties of the amide bond or furan ring. Introducing an aliphatic spacer between the furan ring and the amide bond has been shown to suppress this intramolecular hydrogen bonding in some polymer systems. rsc.org

Intermolecular Interactions: The primary forces governing the interaction between molecules of this compound are hydrogen bonding and dipole-dipole interactions.

Hydrogen Bonding : The most significant intermolecular interaction is the hydrogen bond between the N-H group of one molecule (the donor) and the amide carbonyl oxygen (C=O) of a neighboring molecule (the acceptor). This is a classic interaction that dictates the structure of peptides and other amide-containing compounds. nih.gov

Dipole-Dipole Interactions : The polar amide and ester functional groups create significant molecular dipoles, leading to attractive dipole-dipole forces.

π-Stacking : Interactions between the aromatic furan rings of adjacent molecules may occur, though these are generally weaker than the primary hydrogen bonds.

Other Interactions : Studies on the interaction between formamide (B127407) and furan have shown that N-H···O and C-H···O hydrogen bonds are dominant, with the electrostatic component being the largest contributor to the attraction. acs.org This suggests that similar, complex hydrogen bonding networks could exist in the solid or liquid state of the title compound.

These combined interactions influence the molecule's physical properties, such as melting point and solubility, and can affect its chemical reactivity by influencing how molecules approach each other in a reaction.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, HF) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational for predicting the molecular structure and reactivity of a compound. These ab initio methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule. DFT, which includes electron correlation effects, is often favored for its balance of accuracy and computational cost, while HF provides a valuable, albeit less precise, starting point.

Any molecule with rotatable single bonds, such as the amide and ester groups in methyl (2S)-2-[(furan-2-yl)formamido]propanoate, can exist in multiple three-dimensional arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. The lowest energy conformation, or the global minimum, represents the most likely structure of the molecule under thermal equilibrium.

A systematic conformational search for this compound would involve rotating the key dihedral angles and calculating the energy of each resulting geometry. The results of such an analysis would typically be presented in a table of relative energies, highlighting the most stable structures.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: This table is a hypothetical representation of data that would be generated from a computational study.)

Conformer Dihedral Angle 1 (°) Dihedral Angle 2 (°) Relative Energy (kcal/mol)
1 178.5 -179.2 0.00
2 -65.3 179.5 1.25
3 179.1 75.4 2.89

| 4 | -64.8 | 76.1 | 4.15 |

This analysis is crucial as the conformation of a molecule can significantly influence its physical properties, spectroscopic signature, and biological activity.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Quantum chemical calculations provide detailed information about these orbitals, including their energies and spatial distributions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For this compound, analysis of the MOs would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Molecular Orbital Energy Data (Note: This table is a hypothetical representation of data that would be generated from a computational study.)

Molecular Orbital Energy (eV)
HOMO-1 -8.97
HOMO -7.54
LUMO -1.23
LUMO+1 -0.45

| HOMO-LUMO Gap | 6.31 |

These calculations would also allow for the generation of electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions of the molecule.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to interpret and validate experimental data. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) spectrum of this compound. Similarly, by calculating the nuclear magnetic shielding tensors, one can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms.

These theoretical predictions are invaluable for confirming the structure of a synthesized compound and for assigning the peaks in experimentally obtained spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Reaction Pathway Modeling and Energy Profiles

Theoretical chemistry can be used to model the mechanism of chemical reactions, providing a detailed understanding of how reactants are converted into products. For this compound, one could model reactions such as hydrolysis of the ester or amide bond.

This modeling involves identifying the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for the entire reaction pathway can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics).

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

Given that this compound is a chiral molecule, computational methods can be employed to predict the stereochemical outcome of its synthesis. In asymmetric synthesis, where a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other, computational modeling can help to understand the origin of this selectivity.

By modeling the transition states of the reactions leading to the different stereoisomers, it is possible to calculate the energy difference between them. According to transition state theory, the lower energy transition state will lead to the major product. This type of analysis is highly valuable for designing and optimizing stereoselective synthetic routes, as it can predict the enantiomeric excess that can be expected for a given reaction.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like methyl (2S)-2-[(furan-2-yl)formamido]propanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are fundamental.

The expected ¹H NMR spectrum would feature distinct signals for the protons of the alanine (B10760859) methyl group, the α-proton, the ester methyl group, the amide proton, and the three protons on the furan (B31954) ring. Similarly, the ¹³C NMR spectrum would show nine unique carbon signals corresponding to the methyl carbons, the α-carbon, the two carbonyl carbons (amide and ester), and the four carbons of the furan ring. Computational DFT methods can be used to predict and correlate these chemical shifts with high accuracy. researchgate.netglobalresearchonline.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Alanine-CH₃~1.5Doublet (d)~18
Alanine-CH~4.7Quintet/Multiplet~49
Ester-OCH₃~3.7Singlet (s)~52
Amide-NH~7.0-8.0Doublet (d)N/A
Furan C4-H~6.5Doublet of doublets (dd)~112
Furan C3-H~7.2Doublet of doublets (dd)~115
Furan C5-H~7.5Doublet of doublets (dd)~145
Ester C=ON/AN/A~173
Amide C=ON/AN/A~158
Furan C2N/AN/A~148

To confirm the assignments from one-dimensional NMR and piece together the molecular framework, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key correlations would be observed between the amide NH proton and the α-proton of the alanine moiety, and between this α-proton and the alanine methyl protons. Correlations would also be seen among the coupled protons on the furan ring (H3, H4, and H5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the proton signals of the methyl groups, the α-methine, and the furan ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule. acs.org Key HMBC correlations would include the ester methyl protons to the ester carbonyl carbon, the alanine α-proton to both the ester and amide carbonyl carbons, and the furan protons to the amide carbonyl carbon, confirming the N-acylation site.

Table 2: Key Expected Multi-Dimensional NMR Correlations

TechniqueCorrelating NucleiExpected Key Correlations
COSY¹H ↔ ¹HNH ↔ Alanine-CH Alanine-CH ↔ Alanine-CH₃ Furan H3 ↔ H4 Furan H4 ↔ H5
HMQC/HSQC¹H ↔ ¹³C (1-bond)Alanine-CH₃ (¹H) ↔ Alanine-CH₃ (¹³C) Alanine-CH (¹H) ↔ Alanine-CH (¹³C) Ester-OCH₃ (¹H) ↔ Ester-OCH₃ (¹³C) Furan-H (¹H) ↔ Furan-C (¹³C)
HMBC¹H ↔ ¹³C (2-3 bonds)Ester-OCH₃ (¹H) ↔ Ester C=O (¹³C) Alanine-CH (¹H) ↔ Ester C=O (¹³C) Alanine-CH (¹H) ↔ Amide C=O (¹³C) Furan H3 (¹H) ↔ Amide C=O (¹³C)

Since this compound is a chiral compound, verifying its enantiomeric purity is critical. Standard NMR spectroscopy cannot distinguish between enantiomers. escholarship.org Chiral NMR techniques are used to resolve the signals of the (2S) and (2R) enantiomers, allowing for the determination of enantiomeric excess (ee). nih.gov This is typically achieved by one of two methods:

Chiral Derivatizing Agents (CDAs): The compound is reacted with a chiral agent, such as Mosher's acid, to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the integration of their respective signals to quantify the ee. rsc.org

Chiral Solvating Agents (CSAs): A chiral solvent or a chiral lanthanide shift reagent is added to the NMR sample. escholarship.org The agent forms transient, weak diastereomeric complexes with the enantiomers, which are in fast exchange. This interaction induces small but measurable differences in the chemical shifts of the enantiomers, enabling their resolution and quantification. nih.gov

Mass Spectrometry (MS) for Mechanistic Insights and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for identifying intermediates and byproducts in its synthesis. imreblank.ch

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.comcopernicus.org For this compound (C₉H₁₁NO₄), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. acs.org

Table 3: Predicted HRMS Data for C₉H₁₁NO₄

Adduct IonFormulaCalculated m/z
[M+H]⁺[C₉H₁₂NO₄]⁺198.0761
[M+Na]⁺[C₉H₁₁NNaO₄]⁺220.0580
[M+K]⁺[C₉H₁₁KNO₄]⁺236.0319
[M-H]⁻[C₉H₁₀NO₄]⁻196.0615

Data derived from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion), which is then fragmented by collision-induced dissociation (CID). imreblank.ch Analyzing the resulting product ions provides valuable structural information and helps to establish fragmentation pathways. longdom.orgresearchgate.net For this compound, fragmentation would likely occur at the labile amide and ester bonds. Key fragmentation pathways would include:

Formation of the furanoyl cation: Cleavage of the amide C-N bond would yield a characteristic furan-2-carbonyl cation at m/z 95.

Loss of the methoxycarbonyl group: Neutral loss of ·COOCH₃ (59 Da) or methoxycarbonyl radical.

Cleavage of the amide bond: Resulting in fragments corresponding to the amino acid portion and the furanoyl portion.

Loss of CO: A common fragmentation pattern for furan rings. ed.ac.uk

Table 4: Plausible MS/MS Fragment Ions for [C₉H₁₂NO₄]⁺

Proposed Fragment StructureFormulam/z
Furan-2-carbonyl cation[C₅H₃O₂]⁺95.01
[M+H - H₂O]⁺[C₉H₁₀NO₃]⁺180.06
[M+H - CH₃OH]⁺[C₈H₁₀NO₃]⁺168.06
Methyl 2-aminopropanoate cation[C₄H₁₀NO₂]⁺104.07

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These techniques are complementary and can be used to monitor the progress of a reaction, for instance, by observing the disappearance of starting material signals and the appearance of product signals.

For this compound, key characteristic bands would include:

N-H stretch: A sharp peak around 3300 cm⁻¹ from the secondary amide.

C-H stretches: Signals for aromatic (furan) and aliphatic (methyl/methine) C-H bonds just above and below 3000 cm⁻¹, respectively.

C=O stretches: Two distinct and strong absorption bands for the amide I (around 1660 cm⁻¹) and ester (around 1740 cm⁻¹) carbonyl groups.

N-H bend: The amide II band around 1530 cm⁻¹.

C=C and C-O stretches: Multiple bands in the fingerprint region (1600-1000 cm⁻¹) corresponding to the furan ring and the C-O bonds of the ester. globalresearchonline.net

Table 5: Characteristic IR and Raman Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide~3300
C-H Stretch (Aromatic)Furan~3100-3150
C-H Stretch (Aliphatic)-CH₃, -CH~2850-3000
C=O StretchEster~1735-1750
C=O Stretch (Amide I)Amide~1650-1680
N-H Bend (Amide II)Amide~1520-1550
C=C StretchFuran~1500-1600
C-O StretchEster, Furan~1000-1300

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been detailed in publicly accessible crystallographic databases, the application of this technique would provide unequivocal structural information.

The primary significance of an X-ray crystallographic analysis for this molecule would be the unambiguous confirmation of its absolute stereochemistry. The synthesis, starting from L-alanine methyl ester, is expected to yield the (2S) enantiomer. X-ray diffraction analysis would verify this configuration by determining the spatial arrangement of the substituents around the chiral carbon atom (C2 of the propanoate chain).

Furthermore, a crystal structure would reveal precise details about the molecule's conformation in the solid state. This includes:

Bond Lengths and Angles: Providing exact measurements for all covalent bonds and the angles between them.

Torsional Angles: Defining the rotational orientation of the furan ring relative to the amide plane and the orientation of the ester group.

Intermolecular Interactions: Elucidating the network of non-covalent interactions, such as hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and van der Waals forces, which govern the crystal packing. Studies on other furan-containing acetamide (B32628) derivatives have demonstrated the importance of such hydrogen bonds in stabilizing the crystal lattice. researchgate.net

This comprehensive solid-state data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Table 1: Potential Crystallographic Data Obtainable for this compound
ParameterInformation Provided
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal unit
Absolute ConfigurationConfirms the (2S) stereochemistry
Intermolecular Hydrogen BondsDetails of crystal packing and molecular recognition
Molecular ConformationDihedral angles between the furan and amide moieties

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatography is a cornerstone of synthetic organic chemistry, essential for separating components of a mixture. For the synthesis and analysis of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve critical roles in ensuring the purity and identity of the target compound.

HPLC is a powerful technique for separating, identifying, and quantifying compounds in a mixture. For N-acyl amino acid esters like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective modality. mdpi.com In this method, a nonpolar stationary phase is used with a polar mobile phase.

The progress of the acylation reaction between L-alanine methyl ester and furan-2-carbonyl chloride can be effectively monitored by HPLC. Aliquots taken from the reaction mixture would show the consumption of the starting materials and the formation of the product, each appearing as a distinct peak with a characteristic retention time. The technique is also the primary method for assessing the final purity of the isolated product. The presence of the furan ring and the amide bond provides chromophores that allow for sensitive detection using a UV-Vis spectrophotometer. mdpi.comliberty.edu

Table 2: Typical HPLC Parameters for Analysis of this compound
ParameterTypical Condition
Stationary Phase (Column)Octadecyl silica (B1680970) gel (C18), 5 µm particle size
Mobile PhaseGradient elution with Acetonitrile (B52724) (A) and Water (B)
DetectionUV-Vis at ~254 nm
Flow Rate1.0 mL/min
ApplicationPurity assessment and reaction monitoring

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying volatile and thermally stable compounds. As a methyl ester, the target compound possesses sufficient volatility for GC analysis.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, often allowing for unambiguous structure elucidation. The fragmentation pattern for N-acyl amino acid derivatives is typically characterized by cleavage at the amide bond and within the amino acid ester moiety. nih.govcore.ac.uk A key fragment would be the furoyl cation at a mass-to-charge ratio (m/z) of 95.

A critical consideration for furan-containing compounds is their potential sensitivity to acidic conditions, which can lead to degradation of the furan ring. nih.gov Therefore, care must be taken during sample preparation and analysis to ensure that the analytical conditions are not destructive.

Table 3: Representative GC-MS Parameters for Analysis of this compound
ParameterTypical Condition
Stationary Phase (Column)HP-INNOWax or similar polar capillary column nih.gov
Carrier GasHelium
Temperature ProgramInitial temp 60°C, ramp to 240°C nih.gov
Ionization ModeElectron Ionization (EI) at 70 eV
Expected Key Fragments (m/z)95 (furoyl cation), fragments from alanine methyl ester

Development and Synthetic Utility of Methyl 2s 2 Furan 2 Yl Formamido Propanoate Derivatives

Design and Synthesis of Novel Analogues through Structural Modification

The chemical scaffold of methyl (2S)-2-[(furan-2-yl)formamido]propanoate presents multiple sites for structural modification, allowing for the generation of a diverse library of analogues. These modifications can be strategically implemented at the furan (B31954) moiety, the propanoate ester group, and the amide linkage, enabling a systematic exploration of structure-activity relationships for various applications.

Modification of the Furan Moiety

The furan ring is a key structural feature that can be altered to modulate the electronic and steric properties of the molecule. While direct modifications on the title compound are not extensively documented, established furan chemistry provides a roadmap for potential derivatizations.

One potential modification is the alkylation of the furan ring . Palladium-catalyzed direct C-H alkylation at the α-position of furans has been reported, offering a method to introduce various alkyl groups. rsc.org This could yield analogues with altered lipophilicity and steric bulk. Another approach involves lithiation of the furan ring followed by quenching with an electrophile, a common strategy for introducing substituents onto the furan core. reddit.com

Cycloaddition reactions represent another avenue for furan modification. N-(2-Furyl)acetamide, a related structure, readily undergoes cycloaddition with electron-deficient alkynes. rsc.org This suggests that the furan ring in this compound could potentially act as a diene in Diels-Alder reactions, leading to the formation of complex bicyclic structures.

Furthermore, oxidative dearomatization of the furan ring can lead to novel scaffolds. nih.gov This transformation can introduce new functional groups and stereocenters, significantly increasing the structural diversity of the resulting compounds. The furan ring can also undergo ring-opening and rearrangement reactions under acidic conditions, leading to the formation of different heterocyclic systems. researchgate.netmdpi.com

Finally, bioisosteric replacement of the furan ring with other five-membered heterocycles, such as thiophene (B33073) or selenophene (B38918), is a common strategy in medicinal chemistry to explore the impact of heteroatom substitution on biological activity. nih.gov

Table 1: Potential Modifications of the Furan Moiety
Modification StrategyPotential Reagents and ConditionsExpected OutcomeReference
C-H AlkylationAlkyl halides, Palladium catalystIntroduction of alkyl groups on the furan ring rsc.org
CycloadditionElectron-deficient alkynes or alkenesFormation of bicyclic adducts rsc.org
Oxidative DearomatizationOxidizing agents (e.g., m-CPBA)Formation of functionalized, non-aromatic rings nih.gov
Ring Opening/RearrangementAcidic conditionsFormation of different heterocyclic systems researchgate.netmdpi.com
Bioisosteric ReplacementMulti-step synthesis starting from thiophene or selenophene analogues of furoic acidAnalogues with altered electronic properties nih.gov

Derivatization at the Propanoate Ester Group

The propanoate ester group is another readily modifiable site within the molecule. Standard organic transformations can be employed to convert the methyl ester into a variety of other functional groups.

Transesterification is a straightforward method to replace the methyl group with other alkyl or aryl groups. masterorganicchemistry.com This can be achieved under either acidic or basic conditions by reacting the methyl ester with an excess of the desired alcohol. masterorganicchemistry.com This allows for the synthesis of a series of esters with varying chain lengths and steric properties, which can influence the compound's solubility and pharmacokinetic profile.

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a key intermediate for further derivatization. Saponification using a base like sodium hydroxide, followed by acidification, would yield the free acid. This carboxylic acid can then be coupled with a wide range of amines to form a diverse library of amides, using standard peptide coupling reagents.

Table 2: Derivatization at the Propanoate Ester Group
ReactionTypical ReagentsProductReference
TransesterificationROH, H+ or RO-(2S)-2-[(furan-2-yl)formamido]propanoate esters (R = ethyl, propyl, etc.) masterorganicchemistry.com
HydrolysisNaOH, then H+(2S)-2-[(furan-2-yl)formamido]propanoic acid nih.gov
Amide Formation (from the acid)R2NH, coupling agents (e.g., DCC, EDC)N-substituted (2S)-2-[(furan-2-yl)formamido]propanamides nih.gov

Substitutions on the Amide Linkage

The amide linkage itself offers opportunities for modification, although these are generally more challenging than ester derivatizations. N-Alkylation or N-acylation of the amide nitrogen could be explored. While direct alkylation of secondary amides can be difficult, it may be achievable under specific conditions using a strong base and an alkylating agent. A more feasible approach would be to synthesize analogues from L-alanine derivatives that are already N-substituted before the coupling with 2-furoic acid.

The synthesis of a diverse set of furan-2-carboxamides has been reported, starting from 2-furoic acid and various amines. nih.gov This highlights the feasibility of generating a wide array of analogues by varying the amino acid component, thereby introducing different substituents at the position corresponding to the amide nitrogen in the title compound.

This compound as a Chiral Building Block in Advanced Synthesis

The inherent chirality of this compound, derived from the natural amino acid L-alanine, makes it a valuable chiral building block for asymmetric synthesis. The stereocenter at the α-carbon of the propanoate moiety can be used to induce stereoselectivity in subsequent chemical transformations.

This compound can serve as a chiral precursor for the synthesis of more complex chiral molecules. For instance, the furan ring can be viewed as a latent functionality that can be unmasked or transformed at a later stage in a synthetic sequence. The development of catalytic asymmetric methods for the synthesis of amino acid derivatives is an active area of research, and chiral N-protected amino esters are key starting materials in these methodologies. mdpi.comnih.gov

The alanine (B10760859) backbone can be incorporated into peptide chains, where the furan-2-formamido group acts as an N-terminal protecting group and introduces a specific structural motif. nbinno.com The use of such non-standard amino acid derivatives can lead to peptides with modified conformations and biological activities. nbinno.com

Applications in Complex Molecule Synthesis (Non-Biological Targets)

Therefore, this compound could potentially serve as a useful starting material in the synthesis of such complex molecules. The combination of a chiral center and a versatile furan ring in a single, readily accessible molecule makes it an attractive building block for diversity-oriented synthesis. nih.gov The furan ring can participate in various carbon-carbon bond-forming reactions and can also be a precursor to other functionalities, making it a valuable synthon in the construction of complex molecular architectures. researchgate.net

Q & A

Q. What are the key steps in synthesizing methyl (2S)-2-[(furan-2-yl)formamido]propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling (2S)-2-aminopropanoate derivatives with furan-2-carbonyl chloride. Key steps include:

Protection of the amino group using Boc or Fmoc strategies to prevent side reactions.

Coupling reaction under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C.

Deprotection (if applicable) using TFA for Boc or piperidine for Fmoc.
Optimization involves adjusting solvent polarity (e.g., DMF for solubility), catalyst use (e.g., DMAP), and monitoring via TLC/HPLC. Purity can exceed 95% with recrystallization in ethyl acetate/hexane .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expected peaks include δ 8.2–8.5 (furan formamide NH), δ 6.3–7.6 (furan protons), and δ 3.6–3.8 (methyl ester). Chiral centers require 2D NOESY for stereochemical confirmation.
  • ¹³C NMR : Carbonyl signals at δ 165–175 ppm (ester and amide).
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ at m/z 45).
  • IR Spectroscopy : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid humidity (>60% RH), strong oxidizers, and bases. Stability studies suggest decomposition <2% over 12 months under these conditions .

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical impurities during synthesis?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Compare retention times with enantiopure standards. For absolute configuration, perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., ether into DCM). Computational modeling (DFT) can predict optical rotation and compare with experimental CD spectra .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:
  • Frontier molecular orbitals (HOMO/LUMO) for nucleophilic attack sites.
  • Transition-state energies for amide bond cleavage or ester hydrolysis.
    Tools like Gaussian or ORCA, validated against experimental kinetic data (e.g., Arrhenius plots), can model reaction pathways. Solvent effects are simulated using PCM models .

Q. What advanced methods are used for impurity profiling in batch synthesis?

  • Methodological Answer :
  • LC-MS/MS : Hypersil Gold C18 column (3 µm, 150 mm × 4.6 mm) with 0.1% formic acid/acetonitrile gradient. Detect impurities at 0.1% levels.
  • GC-MS : For volatile byproducts (e.g., methyl esters of degraded furans).
  • NMR-based metabolomics : PCA analysis of ¹H NMR spectra to identify unknown impurities.
    Common impurities include hydrolyzed amides (e.g., furan-2-carboxylic acid) and racemized stereoisomers .

Q. How does the compound interact with biological targets in preliminary assays?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) against furan-binding enzymes (e.g., cytochrome P450). Prioritize targets with binding energies <–7 kcal/mol.
  • Surface plasmon resonance (SPR) : Immobilize target proteins on CM5 chips; measure KD values in PBS-T buffer (pH 7.4).
  • Cellular assays : Test cytotoxicity (MTT assay) in HEK293 cells at 10–100 µM. Use LC-MS to monitor metabolite formation (e.g., ester hydrolysis) .

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methyl (2S)-2-[(furan-2-yl)formamido]propanoate
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Reactant of Route 2
methyl (2S)-2-[(furan-2-yl)formamido]propanoate

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